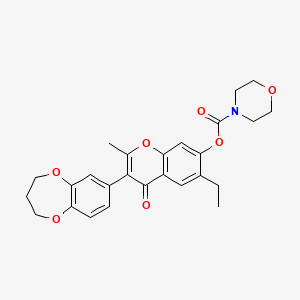

![molecular formula C17H15N3O6S2 B2426901 2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886921-42-2](/img/structure/B2426901.png)

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with the benzo[d]thiazol-2-yl group are often used in organic synthesis . They can be key materials for making other complex molecules .

Synthesis Analysis

The synthesis of similar compounds often involves several steps, including diazotization, deboronation, and homologation . The exact method would depend on the specific compound and the starting materials.Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques, including spectroscopic methods and computational chemistry . The reactions would depend on the specific functional groups in the compound.Scientific Research Applications

Luminescent Materials

MMT derivatives, such as 2-(benzo[d]thiazol-2-yl)phenol , serve as promising luminescent materials . These compounds exhibit good thermal and electrochemical stability. Further research could explore their applications in lighting, displays, or sensors.

Pesticidal Properties

Novel derivatives of MMT have been synthesized and evaluated for pesticidal activity. Some compounds show favorable insecticidal potential, particularly against pests like the oriental armyworm and diamondback moth . Investigating their mode of action and safety profiles could lead to effective pest control strategies.

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to exhibit excited-state hydrogen bonds and proton transfers . These processes are affected by solvent polarity and can be influenced by the electronegativity of the proton donor and acceptor .

Biochemical Pathways

The photophysical phenomena of these compounds have been observed in different solvents , suggesting that they may interact with various biochemical pathways.

Result of Action

Similar compounds have been observed to exhibit green emission in solution and solid films due to the characteristics of excited-state intramolecular proton transfer (esipt) . After coordination with boron difluoride compounds, a significant blue shift and enhanced emission were observed .

Action Environment

The action of this compound can be influenced by environmental factors such as solvent polarity . For instance, the degree of charge transfer gradually increased with an increase in solvent polarity . Additionally, the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds is gradually inhibited by increasing solvent polarity .

properties

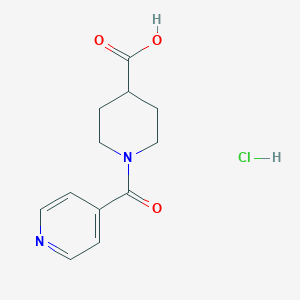

IUPAC Name |

2-ethylsulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S2/c1-3-28(24,25)14-7-5-4-6-11(14)16(21)19-17-18-15-12(26-2)8-10(20(22)23)9-13(15)27-17/h4-9H,3H2,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEZEMLOAKNZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol](/img/structure/B2426821.png)

![3-Ethyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2426822.png)

![4-(3-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2426824.png)

![Methyl 2-[4,5-dimethoxy-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetate](/img/structure/B2426832.png)

![1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzimidazole](/img/structure/B2426833.png)

![(1R)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2426837.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)